2-Phosphono-1-(piperidinomethyl)ethylphosphonic acid
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Overview
Description
2-Phosphono-1-(piperidinomethyl)ethylphosphonic acid is a compound that belongs to the class of phosphonic acids Phosphonic acids are characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phosphono-1-(piperidinomethyl)ethylphosphonic acid can be achieved through several methods. One common approach involves the reaction of a suitable phosphonate ester with a piperidine derivative under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the phosphonate ester, followed by the addition of the piperidine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Phosphono-1-(piperidinomethyl)ethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of functionalized phosphonic acid compounds .
Scientific Research Applications
2-Phosphono-1-(piperidinomethyl)ethylphosphonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phosphonic acid derivatives.
Biology: The compound can act as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Due to its potential enzyme inhibitory activity, it may have applications in the development of new drugs for treating diseases related to enzyme dysfunction.
Industry: The compound can be used in the formulation of specialty chemicals, such as corrosion inhibitors and flame retardants
Mechanism of Action
The mechanism of action of 2-Phosphono-1-(piperidinomethyl)ethylphosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking the substrate from accessing the active site. This inhibition can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, depending on the specific enzyme and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Phosphono-1-(piperidinomethyl)ethylphosphonic acid include other phosphonic acid derivatives, such as:
2-Aminoethylphosphonic acid: Known for its role in biological systems as a component of phosphonolipids.
Fosfomycin: A phosphonic acid antibiotic used to treat bacterial infections.
Alafosfalin: A phosphonic acid analogue of alanylalanine with antibacterial properties
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes a piperidine moiety. This structural feature may confer specific properties, such as enhanced binding affinity to certain enzymes or altered chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H19NO6P2 |
---|---|
Molecular Weight |
287.19 g/mol |
IUPAC Name |
(1-phosphono-3-piperidin-1-ylpropan-2-yl)phosphonic acid |
InChI |
InChI=1S/C8H19NO6P2/c10-16(11,12)7-8(17(13,14)15)6-9-4-2-1-3-5-9/h8H,1-7H2,(H2,10,11,12)(H2,13,14,15) |
InChI Key |
BDFDPJWKVVJPPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CP(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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